molecular formula C9H8N2OS B1271584 5-Benzyl-1,3,4-oxadiazole-2-thiol CAS No. 23288-90-6

5-Benzyl-1,3,4-oxadiazole-2-thiol

Cat. No. B1271584
CAS RN: 23288-90-6
M. Wt: 192.24 g/mol
InChI Key: ARGIBMBTIISQNH-UHFFFAOYSA-N
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Description

5-Benzyl-1,3,4-oxadiazole-2-thiol (OXPA) is a heterocyclic compound that has garnered attention due to its potential as a drug candidate. This compound belongs to the 1,3,4-oxadiazole class, which is known for its diverse biological activities. The interest in OXPA stems from its promising pharmacological profile, including antioxidant and hepatoprotective properties .

Synthesis Analysis

The synthesis of 5-Benzyl-1,3,4-oxadiazole-2-thiol derivatives involves a multi-step process. Initially, different organic acids are converted into corresponding esters, followed by hydrazides, and then into 5-substituted-1,3,4-oxadiazole-2-thiols. The final target compounds are prepared by reacting these thiols with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of N,N-dimethylformamide (DMF) and sodium hydride . Another synthesis pathway includes the treatment of 1,3,4-oxadiazoles with 3-chloropentane-2,4-dione to yield thiazoles, which can be further modified through methylation and reactions with various amines to produce compounds with stabilized push-pull systems .

Molecular Structure Analysis

The molecular structures of the synthesized compounds, including OXPA, have been elucidated using modern spectroscopic techniques. Additionally, the structures of certain derivatives have been confirmed through X-ray diffraction studies, ensuring the accuracy of the synthesized molecular frameworks .

Chemical Reactions Analysis

OXPA and its derivatives undergo various chemical reactions that lead to the formation of compounds with different properties. For instance, the reaction of 1,3,4-oxadiazoles with amines results in compounds with better stabilized push-pull systems, which are significant for their biological activities . The chemical reactivity of these compounds is also essential for their interaction with biological targets, as seen in the molecular docking studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of OXPA contribute to its biological activity. The compound has been evaluated for its binding affinity to various enzymes, which is indicative of its potential as a drug. The in silico studies have shown that OXPA does not exhibit profound toxicity, with an LD50 found to be 560 mg/kg. Moreover, in vivo studies have demonstrated that OXPA is safe up to 1000 mg/kg, showing no toxicity symptoms. The compound's interaction with enzymes like glutathione reductase and S-transferase, along with its significant antioxidant effect on catalase, superoxide dismutase (SOD), and TBARS enzymes, underscores its potential as an antioxidant .

Scientific Research Applications

1,3,4-Oxadiazole derivatives have a broad spectrum of pharmacological activities . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

  • Antibacterial and Antiviral Applications

    • 1,3,4-oxadiazole derivatives exhibit antibacterial and antiviral properties .
  • Antifungal Applications

    • 1,3,4-oxadiazole derivatives also exhibit antifungal properties .
  • Anticancer Applications

    • 1,3,4-oxadiazole derivatives have been shown to have anticancer properties .
  • Anti-inflammatory and Analgesic Applications

    • 1,3,4-oxadiazole derivatives have anti-inflammatory and analgesic properties .
  • Antihypertensive Applications

    • 1,3,4-oxadiazole derivatives have antihypertensive properties .
  • Antidiabetic Applications

    • 1,3,4-oxadiazole derivatives have antidiabetic properties .

properties

IUPAC Name

5-benzyl-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c13-9-11-10-8(12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGIBMBTIISQNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365768
Record name 5-benzyl-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-1,3,4-oxadiazole-2-thiol

CAS RN

23288-90-6
Record name 5-benzyl-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-benzyl-1,3,4-oxadiazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Benzyl-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-Benzyl-1,3,4-oxadiazole-2-thiol

Citations

For This Compound
54
Citations
S Qamar, K Hussain, NI Bukhari, N Shehzadi… - Pharmaceutical …, 2018 - Springer
Considering the pharmacological activities of 5-benzyl-1,3,4-oxadiazole-2-thiol (OXPA), the present study aimed to develop and validate a UV-spectroscopic method according to the …
Number of citations: 5 link.springer.com
SZ Siddiqui, A Rehman, MA Abbasi, N Abbas… - Pak. J. Pharm …, 2013 - researchgate.net
A series of new N-substituted derivatives of 5-benzyl-1, 3, 4-oxadiazole-2yl-2′′-sulfanyl acetamide (6a-n) were synthesized in three phases. The first phase involved the sequentially …
Number of citations: 27 www.researchgate.net
S Qamar, K Hussain, NI Bukhar, SZ Siddique… - Tropical Journal of …, 2019 - ajol.info
Purpose: To evaluate 5-Benzyl-1, 3, 4-oxadiazole-2-thiol (OXPA) for antidiabetic and antioxidant properties. Methods: Antidiabetic activity was evaluated using three in vitro models, …
Number of citations: 8 www.ajol.info
S Qamar, K Hussain, NI Bukhari… - Pakistan Journal of …, 2022 - search.ebscohost.com
The present study aimed to investigate the enzymetic, non-enzymetic toxicity and antioxidant potential of a drug candidate 5-Benzyl-1, 3, 4-Oxadiazole-2-Thiol (OXPA) using …
Number of citations: 3 search.ebscohost.com
RS Gani, AK Kudva, K Timanagouda, SBH Mujawar… - Bioorganic …, 2021 - Elsevier
Background A hybrid molecule of different biologically active substances can improve affinity and efficiency compared to a standard drug. Hence based on this fact, we predict that a …
Number of citations: 24 www.sciencedirect.com
SZ Siddiqui, MA Abbasi, M Irshad… - Pakistan Journal of …, 2015 - search.ebscohost.com
1, 3, 4-Oxadiazoles are known to possess diverse biological activities and proposed synthetic methodology was aimed to synthesize biologically active 1, 3, 4-oxadiazole-2-thiols …
Number of citations: 0 search.ebscohost.com
SZ Siddiqui, MA Abbasi, M Ashraf… - Pakistan Journal of …, 2017 - researchgate.net
The synthetic methodology is carried out in multistep which was initiated as phase I by utilizing Fischer esterification methodology of 2-phenylacetic acid (1) to ethyl-2-phenylacetate (2). …
Number of citations: 1 www.researchgate.net
A Rehman, A Fatima, N Abbas, MA Abbasi… - Pak. J. Pharm …, 2013 - academia.edu
In the current study, a series of 5-substituted-1, 3, 4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide was synthesized by converting variously substituted/…
Number of citations: 56 www.academia.edu
H Khalid, M Athar Abbasi, R Hussain, A Malik… - Emerging Trends in …, 2018 - Springer
3,4-Oxadiazole bearing compounds are one of the most attractive class for researchers due to their biological activities. In the undertaken research, a new series of 5-substituted 1,3,4-…
Number of citations: 1 link.springer.com
MA Abbasi, B Shahzad, K Nafeesa… - World Journal of …, 2014 - wjpsonline.com
A new series of 5-(4-Chlorophenyl)-1, 3, 4-Oxadiazol-2-thiol derivatives was prepared from 4-chlorobenzoic acid (1) by converting it successively into corresponding ester (2), …
Number of citations: 11 www.wjpsonline.com

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